N1-isopropyl-N2-(6-methylpyridin-2-yl)oxalamide
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Overview
Description
N1-isopropyl-N2-(6-methylpyridin-2-yl)oxalamide is a synthetic organic compound characterized by its unique structure, which includes an isopropyl group and a 6-methylpyridin-2-yl moiety attached to an oxalamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-isopropyl-N2-(6-methylpyridin-2-yl)oxalamide typically involves the following steps:
Formation of the Oxalamide Backbone: The oxalamide backbone can be synthesized by reacting oxalyl chloride with an appropriate amine under controlled conditions.
Introduction of the Isopropyl Group: The isopropyl group is introduced through alkylation reactions, often using isopropyl halides in the presence of a base.
Attachment of the 6-Methylpyridin-2-yl Group: This step involves the coupling of the 6-methylpyridin-2-yl group to the oxalamide backbone, typically using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-isopropyl-N2-(6-methylpyridin-2-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the oxalamide backbone.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
N1-isopropyl-N2-(6-methylpyridin-2-yl)oxalamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of N1-isopropyl-N2-(6-methylpyridin-2-yl)oxalamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to metal ions, forming stable complexes that can act as catalysts or inhibitors in biochemical reactions.
Pathways Involved: It may influence pathways related to oxidative stress, inflammation, and cell proliferation, depending on its specific application and the biological system in which it is used.
Comparison with Similar Compounds
Similar Compounds
- N1-isopropyl-N2-(6-chloropyridin-2-yl)oxalamide
- N1-isopropyl-N2-(6-ethylpyridin-2-yl)oxalamide
- N1-isopropyl-N2-(6-phenylpyridin-2-yl)oxalamide
Uniqueness
N1-isopropyl-N2-(6-methylpyridin-2-yl)oxalamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 6-methyl group on the pyridine ring can influence its reactivity and binding affinity compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with related compounds
Properties
IUPAC Name |
N-(6-methylpyridin-2-yl)-N'-propan-2-yloxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-7(2)12-10(15)11(16)14-9-6-4-5-8(3)13-9/h4-7H,1-3H3,(H,12,15)(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYRORXEAYFPCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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